1-Phenylbut-3-en-2-amine;hydrochloride
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Overview
Description
1-Phenylbut-3-en-2-amine;hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a hydrochloride salt form of 1-Phenylbut-3-en-2-amine, which is an organic compound containing both amine and phenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylbut-3-en-2-amine;hydrochloride typically involves the reaction of 1-Phenylbut-3-en-2-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction is usually performed in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Phenylbut-3-en-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutanone, while reduction could produce phenylbutanol.
Scientific Research Applications
1-Phenylbut-3-en-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Phenylbut-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbut-3-yn-1-amine;hydrochloride: Similar structure but with a triple bond instead of a double bond.
1-Phenylbut-3-en-1-amine;hydrochloride: Similar structure but with the amine group at a different position.
1-Phenylbut-3-en-2-amine: The free base form without the hydrochloride salt.
Uniqueness
1-Phenylbut-3-en-2-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H |
InChI Key |
GMQARJHXPFBJRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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